4-(3-(4-Methoxyphenyl)pyrrolidine-1-carbonyl)benzonitrile
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Overview
Description
4-(3-(4-Methoxyphenyl)pyrrolidine-1-carbonyl)benzonitrile is a synthetic organic compound characterized by the presence of a pyrrolidine ring, a methoxyphenyl group, and a benzonitrile moiety. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
The synthesis of 4-(3-(4-Methoxyphenyl)pyrrolidine-1-carbonyl)benzonitrile typically involves the construction of the pyrrolidine ring from cyclic or acyclic precursors, followed by functionalization. One common method includes the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in ethanol, in the presence of glacial acetic acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
4-(3-(4-Methoxyphenyl)pyrrolidine-1-carbonyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives with altered biological activities.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(3-(4-Methoxyphenyl)pyrrolidine-1-carbonyl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Explored as a candidate for drug development, particularly in the treatment of diseases where pyrrolidine derivatives have shown efficacy.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-(4-Methoxyphenyl)pyrrolidine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring contributes to the binding affinity and selectivity towards these targets, influencing biological pathways and exerting therapeutic effects .
Comparison with Similar Compounds
4-(3-(4-Methoxyphenyl)pyrrolidine-1-carbonyl)benzonitrile can be compared with other pyrrolidine derivatives, such as:
Pyrrolidine-2-one: Known for its use in pharmaceuticals.
Pyrrolidine-2,5-diones: Exhibits different biological activities due to structural variations.
Prolinol: Another pyrrolidine derivative with distinct pharmacological properties.
The uniqueness of this compound lies in its specific functional groups, which confer unique chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
4-[3-(4-methoxyphenyl)pyrrolidine-1-carbonyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-23-18-8-6-15(7-9-18)17-10-11-21(13-17)19(22)16-4-2-14(12-20)3-5-16/h2-9,17H,10-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZVBDDPOLTGFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCN(C2)C(=O)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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